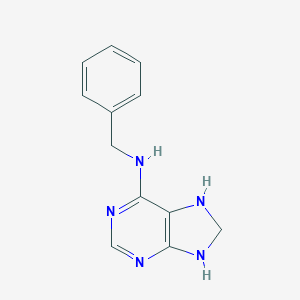

Adenine, 7,8-dihydro-N-benzyl-

説明

Foundational Significance of Purine Nucleobases and Their Derivatives in Biological Systems

Purines, a class of nitrogen-containing heterocyclic aromatic organic compounds, are fundamental to all known life. wikipedia.orgnumberanalytics.com The two primary purine nucleobases, adenine and guanine, are essential building blocks of the nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), where they form the basis of the genetic code. numberanalytics.comnumberanalytics.com Beyond their role in genetics, purine derivatives are integral to a multitude of cellular processes. bocsci.commdpi.com Adenosine triphosphate (ATP), an adenine derivative, is the primary energy currency of the cell, driving countless biochemical reactions. bocsci.comallen.in Other purine derivatives, such as guanosine triphosphate (GTP), cyclic adenosine monophosphate (cAMP), and coenzymes like NADH and coenzyme A, are critical players in signal transduction, cellular metabolism, and enzyme regulation. wikipedia.orgbocsci.combocsci.com The intricate network of purine metabolism, involving both de novo synthesis and salvage pathways, is tightly regulated to maintain cellular homeostasis. nih.gov Consequently, any modification to the basic purine structure has the potential to significantly impact biological systems, a principle that underpins the development of many therapeutic agents. researchgate.netnih.gov

Rationale for Chemical Modification: Emphasis on 7,8-Dihydro and N-Benzyl Substitutions in Adenine Analogues

The chemical modification of the adenine scaffold is a well-established strategy in drug discovery and chemical biology to modulate the activity, selectivity, and pharmacokinetic properties of the parent molecule. The specific alterations present in Adenine, 7,8-dihydro-N-benzyl-—the saturation of the C7-N8 bond to form a dihydropurine and the addition of a benzyl group to an exocyclic nitrogen—are designed to introduce specific chemical and physical properties.

The 7,8-dihydro modification disrupts the aromaticity of the imidazole portion of the purine ring. This alteration can have several consequences. From a synthetic standpoint, 7,8-dihydropurines can serve as key intermediates in the regioselective synthesis of 7-substituted purines. uio.noacs.org Biologically, the introduction of a saturated bond can alter the planarity and electronic distribution of the molecule, potentially affecting its ability to interact with biological targets such as enzymes or receptors. Research on related 8-oxo-7,8-dihydropurine derivatives has shown that such modifications can influence base pairing properties and are relevant in the context of oxidative damage to nucleic acids. plos.orgosti.govacs.org

The N-benzyl substitution is a common modification in the development of purine-based compounds, particularly in the field of cytokinins, a class of plant hormones that promote cell division. wikipedia.org N6-benzyladenine (BAP) is a well-known synthetic cytokinin. biologists.combiorxiv.org The benzyl group, a bulky and hydrophobic moiety, can enhance the binding affinity of the molecule to its target protein, often through hydrophobic or stacking interactions. researchgate.net In the context of medicinal chemistry, the addition of a benzyl group can influence the compound's solubility, membrane permeability, and metabolic stability. Research on 9-benzylpurines has explored their potential as inhibitors of enzymes like cyclin-dependent kinases (CDKs) and their activity against microorganisms such as Mycobacterium tuberculosis. rsc.orgacs.orgresearchgate.net

Overview of Current Research Trajectories for Modified Adenine Analogues

Current research into modified adenine analogues is diverse and spans multiple disciplines. A significant area of focus is the development of novel therapeutic agents. researchgate.net Purine analogues are investigated for their potential as anticancer, antiviral, anti-inflammatory, and antimicrobial drugs. researchgate.netmdpi.com Modifications to the purine ring and its substituents are systematically explored to optimize potency and selectivity for specific biological targets while minimizing off-target effects. For instance, researchers are designing fluorescent adenine analogues to be used as probes to study DNA and RNA structure and dynamics. oup.comrsc.orgcapes.gov.br

In the realm of synthetic chemistry, new methods are continuously being developed for the efficient and regioselective synthesis of purine derivatives. numberanalytics.com This includes the use of microwave-assisted synthesis, catalytic methods, and biotechnological approaches. numberanalytics.com The functionalization of the purine core through techniques like C-H activation is also an active area of research, enabling the creation of novel analogues with diverse functionalities. rsc.orgresearchgate.net Furthermore, computational methods, including artificial intelligence and machine learning, are increasingly being employed to predict the properties and biological activities of new purine derivatives, thereby accelerating the discovery process. numberanalytics.comymerdigital.com

Historical Perspectives on the Discovery and Investigation of Related 7,8-Dihydro- and N-Benzylpurines

The history of purine chemistry dates back to the late 19th century with the pioneering work of Emil Fischer, who first synthesized purine in 1898 from uric acid. wikipedia.orgnumberanalytics.com The discovery and study of modified purines have often been intertwined with the elucidation of fundamental biological processes.

The investigation of N-benzylpurines has a significant history in plant biology. The discovery of kinetin, a 6-furfurylaminopurine, in the 1950s by Folke Skoog and his colleagues marked the beginning of cytokinin research. wikipedia.orgbiologists.comcas.czresearchgate.netnih.gov This led to the synthesis and investigation of a wide range of N6-substituted adenines, including N6-benzyladenine (BAP), which became a widely used synthetic cytokinin in plant tissue culture. biologists.comresearchgate.net

The study of 7,8-dihydropurines is more recent and is largely situated within the context of synthetic methodology and the study of nucleic acid damage. The development of methods for the synthesis of 7-substituted purines via 7,8-dihydropurine intermediates has provided valuable tools for medicinal chemists. uio.noacs.org Research into 8-oxo-7,8-dihydropurines gained prominence with the understanding of oxidative stress and its damaging effects on DNA and RNA, as these are common products of purine oxidation. plos.org The synthesis of 7,8-dihydro-7-deazapurine derivatives and their evaluation for antibiotic activity in the late 1990s also contributed to the exploration of this class of compounds. nih.gov

特性

CAS番号 |

102366-79-0 |

|---|---|

分子式 |

C12H13N5 |

分子量 |

227.27 g/mol |

IUPAC名 |

N-benzyl-8,9-dihydro-7H-purin-6-amine |

InChI |

InChI=1S/C12H13N5/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11/h1-5,8,14H,6-7H2,(H2,13,15,16,17) |

InChIキー |

VCFTZBXEGUKNCA-UHFFFAOYSA-N |

SMILES |

C1NC2=C(N1)N=CN=C2NCC3=CC=CC=C3 |

正規SMILES |

C1NC2=C(N1)N=CN=C2NCC3=CC=CC=C3 |

他のCAS番号 |

102366-79-0 |

同義語 |

N-benzyl-8,9-dihydro-7H-purin-6-amine |

製品の起源 |

United States |

Advanced Synthetic Methodologies for Adenine, 7,8-dihydro-n-benzyl- and Its Analogues

Strategies for the Construction of the 7,8-Dihydro Purine Scaffold

The construction of the 7,8-dihydropurine scaffold is a critical step in the synthesis of "Adenine, 7,8-dihydro-N-benzyl-". Several methodologies have been developed to achieve this, often involving the reduction of a purine precursor.

One effective strategy involves the reduction of electron-deficient purines using sodium borohydride in methanol. For instance, 6- and 2,6-dihalopurines can be N(9)-tritylated and subsequently reduced to their 7,8-dihydro forms using diisobutylaluminium hydride (DIBAL-H). researchgate.net A more stable intermediate can be achieved by using a 9-Boc-protected purine, which can be nearly quantitatively reduced with a THF·BH3 complex. researchgate.net This 9-Boc-7,8-dihydropurine derivative is more stable than its 9-trityl counterpart and is amenable to further modifications. researchgate.net

Another approach involves the synthesis of 7,8-dihydropurines where the stability of the dihydro-intermediate is enhanced by the presence of an electron-withdrawing substituent at the 6-position. researchgate.net The synthesis of DNA fragments containing 7,8-dihydro-8-oxo-adenine has also been accomplished using the cyanoethyl phosphoramidite method, highlighting the adaptability of these strategies for creating modified oligonucleotides. nih.gov

The development of diverse molecular scaffolds is a significant area of research. researchgate.net Methodologies such as the Diels-Alder/Schmidt reaction and sulfur ylide-mediated spiroannulation followed by ring expansion have been utilized to create complex alkaloid-inspired scaffolds. researchgate.net These advanced techniques could potentially be adapted for the synthesis of novel 7,8-dihydropurine analogues.

Regioselective N-Benzylation Approaches on the Adenine Moiety (e.g., N6, N9, N7)

The regioselective benzylation of the adenine moiety is a pivotal step in the synthesis of "Adenine, 7,8-dihydro-N-benzyl-". The adenine molecule possesses several nucleophilic nitrogen atoms (N1, N3, N6, N7, and N9), leading to potential mixtures of isomers upon alkylation.

Direct alkylation of adenine with benzyl halides under basic conditions is a common method. up.ac.za The regioselectivity of this reaction is highly dependent on the solvent. researchgate.net In polar aprotic solvents like DMSO and DMF, the formation of N9-benzyladenine is favored. up.ac.zaresearchgate.net Conversely, the proportion of the N3-benzyladenine isomer increases in polar protic solvents such as water. up.ac.zaresearchgate.net The reaction kinetics of adenine benzylation in DMSO have been studied using real-time 1H NMR spectroscopy, revealing a second-order reaction for the formation of N9- and N3-benzyladenine, with the N9-adduct being the major product. nih.gov

The alkylation of adenine can also occur at the N7 position, often as a minor product alongside the N9 isomer. up.ac.zabeilstein-journals.org However, some studies have identified the minor isomer as N3-benzyladenine. up.ac.za The use of protecting groups can influence the site of alkylation. For instance, N7-substituted purines can be synthesized via N9-Boc-protected 7,8-dihydropurines. researchgate.net

The steric properties of substituents on the adenine ring can also direct the regioselectivity of acylation. Bulky substituents at the N6-position can shield the N7 position, favoring the formation of the N9-acylated product. beilstein-journals.org

Synthesis of Stereoisomers and Chiral Analogues of Adenine, 7,8-dihydro-N-benzyl-

The synthesis of specific stereoisomers and chiral analogues of "Adenine, 7,8-dihydro-N-benzyl-" is crucial for investigating their structure-activity relationships. Chiral derivatives of N6-benzyladenine have been synthesized by introducing a methyl group at the α-carbon of the benzyl moiety, creating R- and S-enantiomers. nih.govresearchgate.net These syntheses often involve the nucleophilic substitution of a 6-chloropurine derivative with the corresponding chiral amine. nih.govresearchgate.net

The Mitsunobu reaction offers a method for stereospecific alkylation. This reaction, when performed with a secondary alcohol, can proceed with a complete inversion of the stereogenic center, leading to a homochiral alkylated purine. rsc.org This technique has been successfully applied to the synthesis of novel purine derivatives with defined stereochemistry. rsc.org

The separation and characterization of these stereoisomers are critical. Techniques such as chiral chromatography and advanced NMR spectroscopy are essential for determining the enantiomeric purity and absolute configuration of the synthesized compounds. nih.govresearchgate.netrsc.org

Development of Novel Protecting Group Strategies for Complex Adenine, 7,8-dihydro-N-benzyl- Syntheses

Protecting groups are indispensable tools in the multi-step synthesis of complex molecules like "Adenine, 7,8-dihydro-N-benzyl-". They allow for the selective modification of one functional group in the presence of others. wikipedia.org

In purine chemistry, various protecting groups are employed for the exocyclic amine (N6) and the nitrogen atoms of the purine ring. Common protecting groups for the N6-amino group include acyl groups like benzoyl (Bz) and acetyl (Ac), which are typically removed under basic conditions. wikipedia.orglibretexts.org The dimethylacetamidine (Dma) group has been shown to be an effective orthogonal protecting group for the N6-amino group of adenine, remaining intact under conditions that remove other protecting groups. nih.gov

For the protection of the purine ring nitrogens, the Boc (tert-butoxycarbonyl) group is frequently used. As mentioned earlier, N9-Boc protection is key in the synthesis of 7,8-dihydropurines and subsequent N7-alkylation. researchgate.net The trityl (Tr) group is another common protecting group for the N9 position. researchgate.net The choice of protecting group strategy is critical for achieving the desired regioselectivity and for the successful synthesis of complex target molecules.

| Protecting Group | Position | Removal Conditions | Reference |

| Benzoyl (Bz) | N6 | Base (e.g., ammonia, methylamine) | wikipedia.orglibretexts.org |

| Acetyl (Ac) | N6 | Base (e.g., ammonia, methylamine) | wikipedia.orglibretexts.org |

| Dimethylacetamidine (Dma) | N6 | Ammonia in methanol | nih.gov |

| tert-Butoxycarbonyl (Boc) | N9 | Acid (e.g., trifluoroacetic acid) | researchgate.net |

| Trityl (Tr) | N9 | Acid (e.g., trifluoroacetic acid) | researchgate.net |

| Allyloxycarbonyl (alloc) | N6 | Palladium catalysis | nih.gov |

Modern Catalytic Methods in the Derivatization of Adenine, 7,8-dihydro-N-benzyl-

Modern catalytic methods have revolutionized the synthesis and derivatization of heterocyclic compounds, including purine derivatives. These methods often offer higher efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric approaches.

Copper-catalyzed cross-coupling reactions have been successfully employed for the formation of C-S bonds at the C8 position of the adenine ring. For example, 8-arylsulfanyl adenine derivatives can be synthesized from 8-mercaptoadenine and aryl iodides using a copper(I) iodide catalyst. acs.org

Palladium and nickel catalysts are also widely used in cross-coupling reactions to form C-N and C-O bonds. acs.org Photoredox catalysis, often in combination with a metal co-catalyst (dual catalysis), has emerged as a powerful tool for generating radicals under mild conditions, enabling a wide range of C-C and C-heteroatom bond formations. nih.gov This technology has been applied to DNA-encoded library synthesis, demonstrating its compatibility with complex biomolecules. nih.gov

Catalytic methods can also be employed in flow chemistry systems, allowing for efficient and scalable synthesis. mdpi.com These advanced catalytic strategies hold great promise for the future development of novel synthetic routes to "Adenine, 7,8-dihydro-N-benzyl-" and its analogues.

Analytical Techniques for Structural Elucidation and Purity Assessment of Synthesized Compounds (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

The unambiguous structural elucidation and purity assessment of synthesized compounds are paramount. A combination of advanced analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the structure of organic molecules. One-dimensional (1D) 1H and 13C NMR spectra provide fundamental information about the chemical environment of the protons and carbons in the molecule. up.ac.zaresearchgate.netup.ac.za Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms and for the definitive assignment of regioisomers. up.ac.zaresearchgate.netrsc.org For instance, HMBC correlations can clearly indicate the position of the benzyl group on the purine ring. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental composition. up.ac.zaup.ac.zamdpi.com Techniques like Electrospray Ionization (ESI) are commonly used to ionize the sample. up.ac.zamdpi.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing further structural information. nih.govnih.gov

X-ray Crystallography offers the ultimate proof of structure by providing a three-dimensional model of the molecule in the solid state. up.ac.zaresearchgate.net It has been used to definitively characterize different regioisomers of benzyladenine. up.ac.za

Chromatographic Techniques , such as High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of the synthesized compounds and for separating mixtures of isomers. nih.govnih.gov

The following table summarizes the key analytical data for N9- and N3-benzyladenine.

| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (CDCl3, δ ppm) | Reference |

| N9-benzyladenine | C2-H: 8.16, C8-H: 8.26, CH2: 5.36 | C2: 152.2, C4: 150.1, C5: 119.3, C6: 154.8, C8: 141.0, CH2: 47.6 | researchgate.netup.ac.za |

| N3-benzyladenine | C2-H: 8.57, C8-H: 7.76, CH2: 5.51 | C2: 146.2, C4: 148.4, C5: 115.0, C6: 153.8, C8: 144.5, CH2: 53.7 | researchgate.netup.ac.za |

Structural Characterization and Conformational Dynamics of Adenine, 7,8-dihydro-n-benzyl- Derivatives

Spectroscopic Analysis for Confirmation of Chemical Structure

Spectroscopic techniques are indispensable for the initial confirmation of the chemical structure of novel compounds. For Adenine, 7,8-dihydro-N-benzyl- derivatives, Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy provide critical insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are primary tools for elucidating the structure of organic molecules. In the case of N-benzyladenine derivatives, NMR spectra confirm the presence of both the purine and benzyl moieties. up.ac.zaup.ac.za For instance, the ¹H NMR spectrum of N9-benzyladenine in DMSO-d6 typically shows characteristic signals for the purine protons (C2-H and C8-H), the benzyl protons, and the amine protons. up.ac.za The chemical shifts of the purine protons are particularly informative for determining the site of benzylation. up.ac.zaup.ac.za Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the ¹H and ¹³C chemical shifts and confirming the connectivity between the benzyl group and the purine ring. up.ac.zaup.ac.za

For 7,8-dihydropurine derivatives, NMR is also instrumental in confirming the reduction of the purine ring. The appearance of signals corresponding to the newly introduced protons at the C8 and N7 or N9 positions, and the upfield shift of the C8 signal in the ¹³C NMR spectrum, are indicative of the dihydropurine structure. researchgate.net

Table 1: Representative Spectroscopic Data for N-Benzyladenine Derivatives

| Compound | Technique | Solvent | Key Chemical Shifts (δ, ppm) or Vibrational Frequencies (cm⁻¹) | Reference(s) |

|---|---|---|---|---|

| N9-benzyladenine | ¹H NMR | DMSO-d6 | 8.26 (s, 1H, C8-H), 8.16 (s, 1H, C2-H), 7.38–7.17 (m, 7H, NH₂, C₆H₅), 5.37 (s, 2H, CH₂) | up.ac.za |

| N3-benzyladenine | ¹H NMR | DMSO-d6 | 8.57 (s, 1H, C2-H), 7.96 (s, 2H, NH₂), 7.78 (s, 1H, C8-H), 7.50–7.40 (m, 2H, C₆H₅), 7.39–7.23 (m, 3H, C₆H₅), 5.51 (s, 2H, CH₂) | up.ac.za |

| N9-benzyladenine | IR (KBr) | - | 3319, 3099 (N-H), 1658 (C=N), 1617 (C=C), 1567, 1455, 1405, 1226, 1176, 1014, 656 | up.ac.za |

| 6-Hydrazinopurine derivative | IR (KBr) | - | 3260-3166 (υNH), 1228-1295 (υC=S) | ekb.eg |

This table presents a selection of reported spectroscopic data for illustrative purposes. Actual values can vary based on experimental conditions.

Solid-State Structural Investigations

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org While a crystal structure for Adenine, 7,8-dihydro-N-benzyl- itself may not be readily available, insights into its likely solid-state structure can be gleaned from the crystallographic analysis of related compounds, such as 7,8-dihydropurine derivatives and various N-benzyladenines.

X-ray Crystallography of Related 7,8-Dihydro Purine Derivatives: The crystal structures of 7,8-dihydropurine derivatives reveal important information about the geometry of the partially saturated purine ring system. For example, the crystal structure of 3-[(6-chloro-8,9-dihydro-7H-purin-7-yl)methyl]cyclobutan-1-ol demonstrates the non-planar conformation of the dihydropurine ring. researchgate.net Such studies provide data on bond lengths, bond angles, and torsion angles that are characteristic of the 7,8-dihydro moiety.

X-ray Crystallography of Benzyl-Substituted Adenines: The crystal structures of N-benzyladenine and its derivatives have been extensively studied. up.ac.zaup.ac.zauniversityofgalway.ie These studies confirm the site of benzylation (commonly N9 or N3) and reveal details about the conformation of the benzyl group relative to the purine ring. up.ac.zaup.ac.za For instance, the crystal structures of N9-benzyladenine and N3-benzyladenine have been unequivocally determined, resolving previous ambiguities in their structural assignment. up.ac.zaup.ac.za Furthermore, studies on co-crystals of N6-benzyladenine with carboxylic acids have shown that the protonation state and hydrogen bonding network can influence the tautomeric form of the adenine ring. universityofgalway.ie

Table 2: Selected Crystallographic Data for Related Purine Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference(s) |

|---|---|---|---|---|

| N9-benzyladenine | Monoclinic | P2₁/c | Confirms N9-benzylation. | up.ac.zaresearchgate.net |

| N3-benzyladenine | Monoclinic | P2₁/c | Confirms N3-benzylation. | up.ac.zaresearchgate.net |

| 3-[(6-chloro-7H-purin-7-yl)methyl]cyclobutan-1-one | Monoclinic | P2₁/c | Molecules linked by weak Cl⋯O interactions. | researchgate.net |

| N6-benzoyl adenine nitrate | - | - | N⁹-protonated N(7)—H tautomeric form. | iucr.org |

This table provides examples of crystallographic data for related structures to infer potential solid-state characteristics.

Solution-Phase Conformation and Dynamic Tautomeric Equilibria

The behavior of molecules in solution can differ significantly from their solid-state structure. For flexible molecules like Adenine, 7,8-dihydro-N-benzyl-, solution-phase studies are crucial for understanding their conformational preferences and dynamic processes such as tautomerism.

Variable Temperature NMR: Variable temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes that occur on the NMR timescale. cdnsciencepub.commit.edubiorxiv.org For molecules that exist as a mixture of conformers or tautomers, lowering the temperature can slow down the rate of interconversion, allowing for the observation of separate signals for each species. researchgate.net This method can be used to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the interconversion process. cdnsciencepub.com In the context of 7,8-dihydro-N-benzyladenine analogues, VT-NMR could be employed to study the ring-puckering of the dihydroimidazole ring and the rotation around the C-N bond connecting the benzyl group. Studies on other nucleoside analogs have successfully used VT-NMR to characterize the existence of multiple tautomers in solution. mit.edu

Solvent Effects: The conformation and tautomeric equilibrium of purine derivatives can be significantly influenced by the solvent. up.ac.zaup.ac.za Solvents with different polarities and hydrogen-bonding capabilities can stabilize different conformers or tautomers to varying extents. For example, the ratio of N9- to N3-benzyladenine formed during synthesis is highly dependent on the solvent, with polar aprotic solvents favoring the N9 isomer and polar protic solvents favoring the N3 isomer. up.ac.za This suggests that the relative stability of the corresponding transition states and intermediates is strongly influenced by solvent interactions. Studying the NMR spectra of Adenine, 7,8-dihydro-N-benzyl- in a range of solvents could provide valuable information about its conformational landscape and the predominant tautomeric forms in different environments.

Table 3: Dynamic Processes and Equilibria Studied by Solution-Phase Techniques

| Compound/Analog | Technique | Observed Phenomenon | Key Findings | Reference(s) |

|---|---|---|---|---|

| ekb.eg(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEUeY-4bO2PolBH6N_vm5bUR5M1x_5BEOSJ5qFIOrhX8vQVF5FrtO7o9Vhfqk6NrkA4JHbS6N9jZOU4Rj1yW-a7EnKAoOkFa5ilY081pP0SLi3Yy98YqUbnHf0rLTS1bO8k-ATQjdtcZhEqM4ZcfEZFLLVcD-Cj6JR9LLI685uOgje0giVEFwouuLl5)-6-aminopurinophane | Variable Temperature ¹H NMR | Interchange between two major conformers | ΔG‡ = 59.4 ± 5.5 kJ mol⁻¹ | cdnsciencepub.com |

| KP1212 (5-Aza-5,6-dihydro-2'-deoxycytidine) | Variable Temperature NMR | Tautomeric equilibrium | Enol tautomers are more prevalent than the keto tautomers. | mit.edu |

| N,N-dimethyl-N′-(7(9)-H-purin-6-yl)-formamidine | Low-Temperature NMR | Tautomeric equilibrium | N7–H (71%) and N9–H (29%) tautomers observed at 213K. | researchgate.net |

| N-benzyladenine | Reaction in different solvents | Regioselectivity of benzylation | Polar aprotic solvents favor N9-benzylation; polar protic solvents favor N3-benzylation. | up.ac.za |

This table illustrates the application of solution-phase techniques to study dynamic equilibria in related systems.

Computational Insights into Molecular Geometry, Conformation Space, and Isomerism

Computational chemistry provides a powerful complement to experimental studies, offering detailed insights into molecular properties that may be difficult to probe experimentally.

Molecular Geometry and Conformation Space: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to optimize the geometry of Adenine, 7,8-dihydro-N-benzyl- and its various possible isomers and conformers. researchgate.netresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. By systematically exploring the potential energy surface, it is possible to identify the most stable conformations of the molecule, considering factors such as the puckering of the dihydropyrimidine ring and the orientation of the N-benzyl group. Computational studies on N-benzyladenine have been used to confirm the assignment of ¹³C NMR spectra and to investigate the relative energies of different isomers. up.ac.zaresearchgate.net

Isomerism and Tautomerism: Computational methods are particularly useful for studying the relative stabilities of different isomers and tautomers. researchgate.netbiorxiv.org For Adenine, 7,8-dihydro-N-benzyl-, this could include investigating the relative energies of different N-benzyl isomers (e.g., N7- vs. N9- vs. N3-benzyl) and the various possible tautomers of the dihydropurine ring. By calculating the Gibbs free energies of the different species, it is possible to predict their relative populations at equilibrium. For example, computational studies on the benzylation of adenine have shown a preference for the formation of N3- and N9-benzyladenine. researchgate.net Quantum chemical calculations have also been used to study the tautomeric equilibrium of 8-substituted N6-benzyladenine derivatives, indicating that for some compounds, the tautomeric equilibrium is completely shifted towards a tautomer with hydrogen atoms at both N7 and N9. biorxiv.org

Table 4: Computationally Derived Properties of Related Purine Derivatives

| Compound/System | Computational Method | Investigated Property | Key Findings | Reference(s) |

|---|---|---|---|---|

| Benzylation of adenine | DFT/B3LYP | Reaction mechanism and regioselectivity | Gibbs free energy of activation is ~87±2 kJ mol⁻¹ for both N9 and N3 formation. | researchgate.net |

| N9-, N7-, and N3-benzyladenine | ADF/B3LYP | ¹³C NMR chemical shifts | Calculated shifts confirmed experimental assignments. | researchgate.net |

| 8-substituted N6-benzyladenine derivatives | Quantum chemical calculations | Tautomeric equilibrium | For some derivatives, the equilibrium is completely shifted to the N7-H, N9-H tautomer. | biorxiv.org |

| Adenine anion with counterion | DFT/B3LYP | Ion coordination | Strong preference for bidentate ion coordination at N3 and N9. | researchgate.net |

This table provides examples of how computational chemistry has been applied to understand the structure and reactivity of related purine systems.

Molecular Recognition and Intermolecular Interactions of Adenine, 7,8-dihydro-n-benzyl-

Interactions with Nucleic Acids (DNA and RNA)

The introduction of Adenine, 7,8-dihydro-N-benzyl- into a nucleic acid environment can significantly alter the standard interactions that govern duplex stability and function. The dual modifications—saturation at the 7,8-position and the N6-benzyl substitution—each contribute distinct properties that influence base pairing, helical structure, and enzymatic processing.

Exploration of Base Pairing Properties: Canonical Watson-Crick versus Non-Canonical Hoogsteen Configurations

The canonical Watson-Crick base pairing is the cornerstone of the DNA double helix, involving specific hydrogen bonds between adenine (A) and thymine (T), and guanine (G) and cytosine (C). opentextbc.ca However, alternative base-pairing configurations, such as the Hoogsteen base pair, can occur, particularly when a purine base adopts a syn conformation instead of the typical anti conformation relative to the sugar backbone. nih.govwikipedia.org

For purines, the saturation of the C7-N8 bond, as seen in 7,8-dihydropurines like 7,8-dihydro-8-oxoadenine (oxoA), destabilizes the anti conformation and increases the population of the syn conformer. oup.comnih.gov This conformational flexibility is a critical prerequisite for engaging in Hoogsteen base pairing. oup.comnih.gov In this configuration, the purine uses a different edge for hydrogen bonding. wikipedia.org For example, a templating oxoA in the syn conformation can form a Hoogsteen base pair with an incoming guanine. nih.govresearchgate.net This suggests that the 7,8-dihydro moiety of Adenine, 7,8-dihydro-N-benzyl- would similarly favor the syn conformation, predisposing it to form non-canonical Hoogsteen pairs.

The N6-benzyl group further complicates this dynamic. While standard N6-benzyladenine can participate in Watson-Crick pairing, the bulky benzyl substituent can introduce steric hindrance. In certain contexts, such as within the binding pocket of a protein, this can influence the preferred tautomeric state and hydrogen bonding pattern of the purine. universityofgalway.ie When combined with the syn-favoring 7,8-dihydro modification, the N-benzyl group would likely occupy the major groove of a DNA or RNA helix, potentially influencing the stability and specificity of any non-canonical pairing.

Influence on Nucleic Acid Duplex Stability and Helical Architecture

The stability of a DNA or RNA duplex is a delicate balance of hydrogen bonding, base stacking interactions, and electrostatic forces. atdbio.comacademicjournals.org The incorporation of modified nucleosides can perturb this balance. Generally, the introduction of a single modified base, such as a 7,8-dihydropurine, can decrease the thermal stability (Tm) of a duplex. nih.gov This destabilization arises from altered stacking interactions and potentially distorted helical geometry. wikipedia.orgyoutube.com

The presence of an N6-benzyl group adds another layer of complexity. While the purine ring itself is planar and can stack with adjacent bases, the benzyl group is a large, non-planar substituent. Studies on other benzyl-modified nucleosides, such as O6-benzyl-deoxyguanosine, show that the benzyl ring can intercalate, or insert itself between base pairs, causing significant structural distortions like an increased helical rise. nih.govoup.com This intercalation would disrupt the regular B-form DNA helical architecture. Therefore, the incorporation of Adenine, 7,8-dihydro-N-benzyl- is expected to be structurally disruptive, likely leading to a significant decrease in the thermal stability of both DNA and RNA duplexes due to the combined effects of the dihydro modification and the sterically demanding benzyl group.

Modulatory Effects on DNA/RNA Polymerase Activity

DNA and RNA polymerases are enzymes that synthesize nucleic acid strands using a DNA template. medchemexpress.com Their activity can be significantly affected by the presence of modified bases in the template strand. Lesions like 7,8-dihydro-8-oxoadenine (oxoA) can stall the progression of polymerases or lead to the misincorporation of nucleotides. nih.govportlandpress.com For instance, some DNA polymerases frequently misincorporate dGTP opposite a templating oxoA. nih.govportlandpress.com Similarly, the presence of oxoA in a template can completely halt transcription by RNA polymerase. portlandpress.com

Given these precedents, it is highly probable that Adenine, 7,8-dihydro-N-benzyl- would act as a significant roadblock to both DNA and RNA polymerases. The 7,8-dihydro modification alone is sufficient to disrupt polymerase function. portlandpress.com The addition of the large N-benzyl group would likely exacerbate this effect, creating a major steric barrier within the enzyme's active site. This could lead to potent inhibition of both replication and transcription. Some N6-benzyladenine derivatives have been noted to inhibit respiratory kinases, but their direct effect on polymerases is a distinct area of investigation. medchemexpress.comnih.gov

Investigation of Intercalation Mechanisms within Nucleic Acid Structures

Intercalation is a mode of DNA binding where a planar molecule inserts itself between the stacked base pairs of the double helix. nih.govresearchgate.net This action unwinds and lengthens the DNA, disrupting its normal function. Research on quinoxaline-based compounds has demonstrated that the presence of a benzyl moiety can act as an "intercalation switch". nih.govresearchgate.net In these studies, compounds with a benzyl group were capable of intercalation as a second binding event, a property not shared by their non-benzyl counterparts. researchgate.netresearchgate.net

This suggests a strong possibility that Adenine, 7,8-dihydro-N-benzyl- could function as a DNA intercalator. The planar purine ring system could provide the necessary scaffold for insertion, while the benzyl group plays a crucial role in facilitating and stabilizing this intercalated state. researchgate.net The process might occur sequentially, with an initial non-intercalative binding event followed by the insertion of the benzyl-purine moiety between the DNA base pairs. researchgate.net This mechanism would significantly alter the local DNA structure.

Interactions with Biological Macromolecules (e.g., Proteins, Enzymes, Receptors)

Beyond nucleic acids, modified nucleobases can interact with a wide array of proteins, including enzymes and receptors, modulating their function. The specific chemical features of Adenine, 7,8-dihydro-N-benzyl- dictate its potential binding partners and the nature of these interactions.

Characterization of Binding Sites and Ligand-Protein Complex Formation

The N6-benzyladenine (BA) moiety is a well-known cytokinin, a class of plant hormones that bind to specific receptor histidine kinases. nih.govbiorxiv.org Studies on BA derivatives and their interaction with Arabidopsis cytokinin receptors (AHK2, AHK3, and CRE1/AHK4) provide a model for understanding how the N-benzyladenine core of the target compound might be recognized. nih.govmdpi.comresearchgate.net The binding affinity and specificity are highly sensitive to substitutions on the purine ring. For example, substituents at the C8 position of the adenine moiety have been shown to suppress cytokinin activity towards all receptors, suggesting that this position is critical for productive receptor binding. nih.gov

This implies that the 7,8-dihydro modification in Adenine, 7,8-dihydro-N-benzyl- would likely abolish or significantly reduce its affinity for cytokinin receptors due to the alteration at the C8 position. However, the compound could potentially bind to other proteins. For instance, photoaffinity labeling studies using 2-azido-N6-benzyladenine on a wheat cytokinin-binding protein identified a specific histidine residue within the binding site peptide sequence Ala-Phe-Leu-Gln-Pro-Ser-His-His-Asp-Ala-Asp-Glu as the point of covalent attachment. nih.govpnas.orgpnas.org This highlights the potential for specific amino acid residues, like histidine, to form key interactions within a binding pocket.

The formation of a stable protein-ligand complex depends on a combination of factors including hydrogen bonds, hydrophobic interactions, and shape complementarity. sinica.edu.tw The benzyl group of the compound could fit into a hydrophobic pocket within a protein's binding site, while the dihydro-adenine portion could form specific hydrogen bonds with polar amino acid residues.

Interactive Data Table: Binding of N6-Benzyladenine (BA) Derivatives to Arabidopsis Cytokinin Receptors

The following table summarizes the binding affinity of various N6-benzyladenine derivatives to the three cytokinin receptors in Arabidopsis thaliana. The data, expressed as a percentage of total binding relative to a standard cytokinin, illustrates the high specificity of these interactions and how modifications to the adenine ring can drastically alter binding. This provides a comparative framework for predicting the behavior of Adenine, 7,8-dihydro-N-benzyl-.

| Compound | Modification | AHK2 Binding (%) | AHK3 Binding (%) | CRE1/AHK4 Binding (%) | Reference |

| BA | None (Reference) | 100 | 100 | 100 | nih.gov |

| 8-bromo-BA | 8-Bromo | Low | Low | Low | researchgate.net |

| 8-thio-BA | 8-Thio | Low | Low | Low | nih.gov |

| 2-Cl-BA | 2-Chloro | High | Very High | High | nih.gov |

| S-MBA | N6-(S)-α-methylbenzyl | Low | High | Low | mdpi.com |

| R-MBA | N6-(R)-α-methylbenzyl | Low | Low | Low | mdpi.com |

| Binding data is qualitative (Low/High) or relative and sourced from studies on cytokinin receptor interactions. nih.govmdpi.comresearchgate.net |

Elucidation of Inhibition or Activation Mechanisms of Specific Enzymatic Pathways

N⁶-benzyladenine and its analogs are known to function as cytokinins, a class of plant hormones that regulate a wide array of physiological processes. Their mechanism of action often involves the modulation of specific enzymatic pathways. While direct studies on Adenine, 7,8-dihydro-N-benzyl- are not prevalent, the activity of related compounds provides insight into potential mechanisms.

Inhibition of Respiratory Kinase: N⁶-benzyladenine is recognized as an inhibitor of respiratory kinase in plants, a function that contributes to the extension of post-harvest life in green vegetables. medchemexpress.com

Cytokinin Oxidase/Dehydrogenase (CKX) Regulation: The levels of active cytokinins are controlled by the enzyme CKX, which catalyzes their degradation. Modifications to the N⁶-benzyladenine structure can influence its susceptibility to CKX, thereby modulating its biological half-life and activity.

Kinase Inhibition: The purine scaffold is a common feature in ATP-competitive kinase inhibitors. researchgate.net The nitrogen atoms and the aromatic nature of the purine ring facilitate key interactions within the ATP-binding sites of various kinases. researchgate.netmdpi.com Alterations, such as the saturation of the C7-C8 bond, could modify the binding affinity and selectivity for different kinases.

Purine Nucleoside Phosphorylase (PNP) Inhibition: Derivatives of guanine, a related purine, have been synthesized to act as inhibitors of human purine nucleoside phosphorylase (PNP), which is a target for immunosuppressive agents. nih.gov These studies have indicated that the hydrophobicity of substituents on the purine ring plays a significant role in binding to the active site of PNP. nih.gov

Receptor Binding Studies and Selectivity Profiles (e.g., Cytokinin Receptors, Adenosine Receptors)

The biological effects of cytokinin analogs are mediated through high-affinity binding to specific receptors. researchgate.net In Arabidopsis, the primary cytokinin receptors are the histidine kinases AHK2, AHK3, and CRE1/AHK4. nih.govnih.gov The binding affinity and selectivity of N⁶-benzyladenine derivatives are highly dependent on their specific structural features.

Cytokinin Receptor Binding: Studies on a variety of N⁶-benzyladenine derivatives have shown that modifications at positions 8 and 9 of the purine ring significantly impact receptor binding and subsequent cytokinin activity. researchgate.netnih.gov

Effect of C8 and N9 Substituents: The introduction of substituents at the C8 and N9 positions of the adenine moiety has been shown to suppress cytokinin activity towards all receptor isoforms (AHK2, AHK3, CRE1/AHK4). nih.govbiorxiv.org This suggests that the 7,8-dihydro modification in Adenine, 7,8-dihydro-N-benzyl- would likely lead to a significant reduction in cytokinin activity compared to N⁶-benzyladenine. For instance, compounds with a monosubstituent at C8, such as 8-oxo-BAP, exhibited low cytokinin activity in mutant clone assays. biorxiv.org However, one study noted that 8-oxo-BAP showed higher activity than BAP in a wheat leaf senescence assay. mdpi.com

Tautomeric State: The active tautomer of adenine in cytokinins is typically protonated at the N7 position, while N9 is not protonated, allowing it to accept a hydrogen bond within the receptor binding site. biorxiv.org Changes to the purine ring, including at the C7-C8 bond, could alter this tautomeric equilibrium and affect receptor activation. biorxiv.org

Receptor-Specific Ligands: Despite general trends, some derivatives exhibit receptor-specific effects. For example, the introduction of a halogen at the C2 position of the purine ring can increase ligand activity, particularly towards the AHK3 receptor. researchgate.netnih.gov This highlights that even seemingly minor structural changes can lead to distinct selectivity profiles.

Adenosine Receptor Binding: N⁶-substituted adenine derivatives can also interact with adenosine receptors. The N⁶-benzyladenine moiety is a key component in various adenosine receptor ligands.

A1 Adenosine Receptors: A study on a radiolabeled N⁶-aminobenzyladenosine derivative showed that it binds with high affinity to A1 adenosine receptors in rat heart and brain membranes. nih.gov The iodination of this compound increased its affinity 22-fold, suggesting that steric or hydrophobic effects at the benzyl group can significantly influence binding. nih.gov

Agonist Activity: N⁶-benzyladenosine acts as an adenosine receptor agonist and has been shown to arrest the cell cycle and induce apoptosis. tandfonline.com

Table 1: Receptor Binding and Activity of Selected N⁶-Benzyladenine (BAP) Derivatives

| Compound | Modification from BAP | Receptor Target | Observed Effect | Reference |

|---|---|---|---|---|

| 8-thio-BAP | Thione group at C8 | AHK2, AHK3, CRE1/AHK4 | Low cytokinin activity in mutant clones, but medium activity in wild-type Arabidopsis. | biorxiv.org |

| 8-oxo-BAP | Oxo group at C8 | AHK2, AHK3, CRE1/AHK4 | Low cytokinin activity in mutant clones. | biorxiv.org |

| 9-Methyl-BA | Methyl group at N9 | Cytokinin Receptors | Low cytokinin activity in most assays. | biorxiv.org |

| PI-55 (N⁶-(2-hydroxy-3-methylbenzylamino)purine) | Substituted benzyl group | CRE1/AHK4, AHK3 | Acts as a competitive antagonist at CRE1/AHK4. | tandfonline.com |

| [¹²⁵I]-N⁶-4-Aminobenzyladenosine | Iodo-amino-benzyl group | A1 Adenosine Receptors | High-affinity binding (KD = 11.6 nM in heart). | nih.gov |

Analysis of Non-Covalent Interactions: Hydrogen Bonding Networks, π-Stacking Interactions, and Hydrophobic Effects

The molecular recognition of purine derivatives is governed by a network of non-covalent interactions. mdpi.comrsc.org Crystal structure analyses of N⁶-benzyladenine and its salts reveal the key interactions that stabilize the compound in solid-state and in complex with biological targets. researchgate.net

Hydrogen Bonding: Hydrogen bonds are fundamental to the structure and interaction of N⁶-benzyladenine derivatives. researchgate.net The nitrogen atoms of the purine ring act as both hydrogen bond donors and acceptors. mdpi.com

N-H···N and N-H···O Bonds: In cocrystals, the Watson-Crick face (N6-H and N1) and the Hoogsteen face (N7) of the adenine moiety are common sites for hydrogen bonding with other molecules. researchgate.net For example, in N⁶-benzoyladenine, an intramolecular N-H···O hydrogen bond stabilizes the N(7)-H tautomer. researchgate.net

Charge-Assisted Hydrogen Bonds: In salt forms, charge-assisted hydrogen bonds between the protonated purine ring and counter-ions (e.g., nitrate, chloride) play a crucial role in forming stable supramolecular architectures. researchgate.netmdpi.com

Hydrophobic Effects: The benzyl group provides a significant hydrophobic character to the molecule. nih.gov This hydrophobicity is important for binding within hydrophobic pockets of enzymes and receptors. researchgate.netnih.gov The interplay between the hydrophilic hydrogen-bonding faces of the purine and the hydrophobic benzyl substituent is key to its specific molecular recognition. mdpi.com

Table 2: Key Non-Covalent Interactions in N⁶-Benzyladenine Derivatives

| Interaction Type | Description | Observed In | Reference |

|---|---|---|---|

| Hydrogen Bonding (N-H···O, N-H···N) | Formation of heterosynthons and supramolecular chains via Watson-Crick and Hoogsteen faces. | N⁶-benzyladeninium nitrate, N⁶-benzoyladenine cocrystals | researchgate.net |

| π-π Stacking | Stacking between phenyl and purine rings of adjacent molecules. | N⁶-benzyladeninium nitrate, various cocrystals | researchgate.netresearchgate.net |

| Hydrophobic Interactions | The benzyl group interacts with hydrophobic pockets in binding sites. | Purine nucleoside phosphorylase inhibitors, kinase inhibitors | researchgate.netnih.gov |

| C-H···π Interactions | Weak hydrogen bonds involving C-H donors and aromatic π-acceptors. | N⁶-benzyladeninium nitrate | researchgate.net |

Influence of Solvation Environment on Intermolecular Binding and Recognition

The solvent environment plays a critical role in modulating the binding affinity and kinetics of ligands to their receptors. pnas.org Water molecules can act as crucial intermediates in binding or be displaced upon ligand association, significantly impacting the thermodynamics of the interaction.

Solvent-Mediated Interactions: In some enzyme-ligand complexes, water molecules form hydrogen-bonded bridges between the ligand and the protein, which are essential for stable binding. pnas.org The desolvation of the binding site and the ligand is an energetically significant process that must be considered. rsc.org

Dielectric Constant and Polarity: The dielectric constant of the solvent affects electrostatic interactions. tudelft.nl Studies on anion binding have shown that binding constants can be orders of magnitude larger in a more polar solvent like acetone compared to a less competitive solvent like chloroform, indicating that solvation and desolvation processes play a major role. rsc.org

Water Content and Enzyme Activity: The activity of some enzymes is highly sensitive to the water content of the solvent. For adenosine deaminase, a decrease in water content (by adding co-solvents like methanol or ethanol) leads to an increase in the Km for substrates and the Ki for inhibitors, suggesting that a hydrated form of the enzyme is required for binding. nih.gov This effect was observed with the powerful inhibitor 6-hydroxy-1,6-dihydropurine ribonucleoside, a dihydropurine derivative. nih.gov This implies that the hydration state of both the ligand, such as Adenine, 7,8-dihydro-N-benzyl-, and its target receptor is a critical determinant of their interaction.

Biological Activities and Cellular Mechanisms of Adenine, 7,8-dihydro-n-benzyl- Analogues

Elucidation of Biological Roles and Physiological Effects

N⁶-benzyladenine (BAP) is a first-generation synthetic cytokinin, a class of plant hormones that play a central role in the regulation of plant growth and development. wikipedia.orgmedchemexpress.com Its physiological effects are most prominently documented in the plant kingdom.

Plant Growth Regulation: BAP elicits a wide range of responses in plants by stimulating cell division (cytokinesis), which promotes growth, shoot proliferation, and development. wikipedia.orgmedchemexpress.com It is widely used in agriculture and horticulture to:

Enhance the size, shape, and quality of fruits like apples, grapes, and melons. nih.govplantgrowthhormones.com

Stimulate lateral bud break and shoot growth, leading to fuller, more branched plants. epa.govmycorrhizae.com

Delay senescence (aging) in leafy vegetables and cut flowers by inhibiting the degradation of chlorophyll and proteins, thus extending their shelf life. wikipedia.orgkjchemicals.co.jp

Promote flower bud differentiation and uniform bolting in crops such as spinach. plantgrowthhormones.comepa.gov

Induce somatic embryogenesis and organogenesis in plant tissue culture, making it a cornerstone for micropropagation. frontiersin.org

Studies on various plants, including soybean, have shown that exogenous application of BAP can mitigate the effects of abiotic stresses like drought by modulating senescence, reducing oxidative damage, and improving yield-related parameters such as pod number. frontiersin.org

Neurohumoral and Other Activities in Animal Systems: While BAP is primarily known as a plant growth regulator, research into its effects and those of its analogues on animal cells has revealed other potential biological activities. Some N-benzyl-purine derivatives have been investigated for neurohumoral activities, showing moderate inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases. nih.gov

Furthermore, various purine derivatives, including those with N-benzyl and 7,8-dihydro structures, have been explored for a range of therapeutic applications:

Antiproliferative and Antitumor Activity: N⁶-benzyladenosine has been shown to induce apoptosis in human myeloid leukemia (HL-60) cells. nih.govaacrjournals.org Other N-benzyladenine derivatives have demonstrated cytotoxic activity against various cancer cell lines. researchgate.netresearchgate.net Some 8-substituted xanthine derivatives, which share the purine core, also exhibit anti-proliferative effects. dergipark.org.tr

Antiviral and Antimicrobial Activity: Certain N7-substituted purines have been reported to possess antiviral properties. datapdf.com A range of 6-substituted purine derivatives have been synthesized and screened for antifungal and antimicrobial activities. scielo.org.mx

Anti-inflammatory Activity: A series of newly synthesized 1-substituted-8-thioxo-3,7-dihydropurine-2,6-diones, which include N-benzyl moieties, have shown promising anti-inflammatory effects in research models. derpharmachemica.com

Table 1: Documented Physiological Effects of N⁶-benzyladenine (BAP) in Plants

| Plant Species | Effect of BAP Application | Concentration/Context |

|---|---|---|

| Soybean (Glycine max) | Increased plant height, net assimilation rates, and pod number under drought stress. frontiersin.org | 100–200 mgL⁻¹ |

| Apple (Malus domestica) | Improves fruit shape and size, promotes lateral branching. nih.govepa.gov | 25–150mg/L for fruit thinning. plantgrowthhormones.com |

| Cucumber (Cucumis sativus) | Increases wart density on fruit. caymanchem.com | 100 µM |

| Tall Fescue (Festuca arundinacea) | Ameliorates drought stress response. researchgate.net | Not specified |

| Chinese Flowering Cabbage | Delays postharvest senescence, maintains chlorophyll, enhances antioxidant capacity. mdpi.com | 20 and 40 mg·L⁻¹ |

| Maize (Zea mays) | Mitigates effects of waterlogging stress, improves ear differentiation. frontiersin.org | Not specified |

Studies on Cellular Uptake, Intracellular Distribution, and Biotransformation Pathways

The efficacy of compounds like BAP is dependent on their uptake, transport, and metabolic fate within the target organism.

Cellular Uptake: In plants, the uptake of BAP appears to be a passive process, though the rate can be influenced by the developmental stage of the tissue. oup.com For instance, studies in watermelon cotyledons showed that the initial uptake rate was slower in more developed cotyledons, likely due to a higher resistance of cell membranes to BAP influx. oup.com In human skin fibroblasts, cytokinins like BAP are absorbed and can influence cellular processes. nih.gov

Intracellular Distribution and Biotransformation: Once inside plant cells, BAP can be transported through the xylem to various parts of the plant. researchgate.net The biotransformation of BAP in plants is a key factor in regulating its activity. It can be rapidly metabolized into various forms. A primary pathway is the formation of stable and biologically inactive conjugates, such as N⁹-glucosyl-BAP (BAP9G), which tends to accumulate in the basal parts of the plant. frontiersin.org This conjugation is a mechanism to deactivate the hormone and can sometimes lead to undesirable effects like the inhibition of root development. frontiersin.org Other metabolites can also be formed through the cleavage of the benzyl side chain or the purine ring itself. researchgate.net

In the context of animal cells, the biological activity of some BAP analogues, like N⁶-benzyladenosine (BAPR), is dependent on intracellular phosphorylation. nih.gov Studies on HL-60 cells suggest that adenosine kinase activates BAPR by phosphorylating it. This activation is a prerequisite for its cytotoxic and apoptosis-inducing effects. The protective effect of adenosine against BAPR-induced apoptosis is attributed to its role as a competitive inhibitor of adenosine kinase, thereby reducing the phosphorylation of BAPR. nih.gov

Modulation of Key Cell Signaling Pathways and Their Downstream Effects

As a cytokinin, BAP's primary mechanism of action in plants involves the modulation of a well-established signal transduction pathway.

Plant Cell Signaling: The cytokinin signal is perceived by transmembrane histidine kinase receptors (like AHK2, AHK3, and CRE1/AHK4 in Arabidopsis). biorxiv.org Binding of BAP to these receptors initiates a multistep phosphorelay signaling cascade. This cascade culminates in the phosphorylation of B-type response regulators (transcription factors) in the nucleus. biorxiv.org These activated transcription factors then alter the expression of a multitude of primary response genes, which in turn orchestrate various cellular processes such as cell division, differentiation, and senescence. frontiersin.orgbiorxiv.org For example, BAP influences the expression of genes encoding cyclins (e.g., CYCD3), which are crucial for regulating the progression of the cell cycle. nih.gov

Animal Cell Signaling: In animal cells, the signaling pathways modulated by BAP and its analogues are less defined but appear to be multifaceted.

Oxidative Stress Pathways: In human skin fibroblasts, BAP has been shown to have antioxidant properties. It can increase the activity of antioxidant enzymes like glutathione peroxidase and catalase, and increase the content of reduced glutathione. nih.govresearchgate.net This may be mediated by modifying signal transduction pathways like the MAPK and PI3K pathways, which can lead to the activation of the Nrf2 transcription factor, a key regulator of cellular antioxidant responses. researchgate.net

Cell Cycle and Apoptosis Signaling: BAP derivatives can influence the expression of genes encoding D-type cyclins, which are key regulators of the G1/S transition in the cell cycle. nih.gov In leukemia cells, N⁶-benzyladenosine induces apoptosis, a process that involves the activation of caspase-3 and caspase-9, although other caspase-dependent and independent pathways also appear to be involved. nih.gov The process is linked to changes in intracellular ATP levels, which are essential for certain morphological changes during apoptosis. nih.gov

Investigation of Effects on Cell Proliferation, Differentiation, and Apoptosis Induction

The purine structure of BAP and its analogues allows them to influence fundamental cellular processes like proliferation, differentiation, and programmed cell death (apoptosis).

Effects in Plants: The defining role of BAP in plants is the promotion of cell division and differentiation. wikipedia.org It is widely used in plant tissue culture to stimulate the proliferation of cells in callus and to induce the differentiation of these cells into shoots and other organs. mycorrhizae.comfrontiersin.org

Effects in Animal and Human Cells: The effects of BAP and its analogues on animal cells are more varied and context-dependent.

Cell Proliferation: In normal human skin fibroblasts, BAP has been observed to cause a dose-dependent decrease in cell number, suggesting an inhibitory effect on proliferation. nih.gov Conversely, some studies indicate that BAP can stimulate the proliferation of human fibroblasts. researchgate.net

Anti-Proliferative and Cytotoxic Effects: In contrast to its effect on some normal cells, BAP and its derivatives often exhibit anti-proliferative properties against cancer cells. BAP was found to decrease the proliferation of HL-60 myeloid leukemia cells with an IC₅₀ of 67.6 µM. caymanchem.com A wide range of synthetic BAP derivatives have shown stronger cytotoxic activity than BAP itself against various cancer cell lines, while being non-toxic to normal fibroblast cells. researchgate.net

Cell Differentiation: Cytokinins like BAP are potent inducers of differentiation in human myeloid leukemia (HL-60) cells, pushing them toward a mature granulocyte phenotype. aacrjournals.org

Apoptosis Induction: While BAP itself is a more potent inducer of differentiation, its riboside, N⁶-benzyladenosine (BAPR), is a powerful inducer of apoptosis in HL-60 cells. nih.govaacrjournals.org The apoptotic process is rapid and involves characteristic changes in chromatin structure and DNA integrity. nih.gov The induction of apoptosis by BAPR is dependent on its phosphorylation by adenosine kinase and is accompanied by the activation of caspases. nih.govnih.gov Oxidative damage, marked by the over-accumulation of reactive oxygen species (ROS), can also accelerate cell apoptosis, a process that BAP has been shown to mitigate in postharvest vegetables. mdpi.com

Table 2: Effects of N⁶-benzyladenine (BAP) and its Analogues on Cell Lines

| Compound | Cell Line | Effect | Key Findings |

|---|---|---|---|

| N⁶-benzyladenine (BAP) | Human Skin Fibroblasts | Decreased proliferation; antioxidant effects. nih.gov | Dose-dependent decrease in cell number; increased activity of antioxidant enzymes. nih.gov |

| N⁶-benzyladenine (BAP) | HL-60 (Human Leukemia) | Decreased proliferation (IC₅₀ = 67.6 µM). caymanchem.com | Induces differentiation into mature granulocytes. aacrjournals.org |

| N⁶-benzyladenosine (BAPR) | HL-60 (Human Leukemia) | Potent induction of apoptosis. nih.govaacrjournals.orgresearchgate.net | Requires phosphorylation by adenosine kinase; involves caspase activation. nih.govnih.gov |

| Various BAP Derivatives | Various Cancer Cell Lines | Strong cytotoxic activity. researchgate.net | More potent than BAP; low toxicity to normal murine fibroblasts. researchgate.net |

Impact on Metabolic Processes within Target Organisms or Cells

BAP and its analogues can significantly alter the metabolic landscape of the cells and organisms they affect.

Impact on Plant Metabolism: In plants, BAP's influence is widespread, affecting primary and secondary metabolic pathways.

Carbohydrate Metabolism: In peanut leaves, BAP treatment was shown to initially increase the activities of enzymes involved in sucrose synthesis (sucrose phosphate synthetase) and decrease the activity of sucrose-degrading enzymes (acid invertase), leading to sucrose accumulation. It also increased α-amylase activity, causing a reduction in starch content. wikipedia.org In maize, BAP application can regulate the activities of key enzymes in starch synthesis, such as AGPase and SuSy, thereby influencing grain filling. mdpi.com

Secondary Metabolism: In roses, foliar application of BAP led to significant changes in the profile of volatile organic compounds (VOCs), indicating an influence on secondary metabolic pathways. nih.gov

Impact on Animal and Human Cell Metabolism: In animal cells, the metabolic effects are often linked to cellular stress responses and energy status.

Energy Metabolism: N⁶-benzyladenosine, which induces apoptosis in leukemia cells, was found to greatly reduce intracellular ATP levels. aacrjournals.org This disruption of energy metabolism is a critical part of its cytotoxic mechanism and appears necessary for the progression of apoptosis. nih.gov

Oxidative Metabolism: As noted previously, BAP can modulate oxidative stress in human fibroblasts by enhancing the activity of antioxidant enzymes and increasing levels of glutathione. nih.govresearchgate.net This action reduces lipid peroxidation and protects cell membranes from oxidative damage. mdpi.comnih.gov

Theoretical and Computational Studies on Adenine, 7,8-dihydro-n-benzyl-

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties, Reactivity, and Acidity/Basicity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure, reactivity, and acid-base properties of molecules. For analogs like N-benzyladenine and other purine derivatives, DFT has been used to understand their molecular geometry, electronic distribution, and spectroscopic properties. researchgate.nettandfonline.com

Electronic Properties: The electronic properties of Adenine, 7,8-dihydro-N-benzyl- would be largely dictated by the interplay between the purine core and the N-benzyl substituent. The saturation at the 7 and 8 positions of the purine ring, creating a dihydropyrimidine moiety, would significantly alter the aromaticity and electronic delocalization compared to its unsaturated counterpart, N-benzyladenine. DFT calculations would likely be used to determine key electronic descriptors. aun.edu.eg The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial, as their gap (HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability. researchgate.netdergipark.org.tr For related dihydropyrimidine derivatives, a high correlation has been found between ionization potential and biological activity. nih.gov

Reactivity: The reactivity of the molecule, including sites susceptible to electrophilic or nucleophilic attack, can be predicted using electrostatic potential maps and frontier molecular orbital analysis. researchgate.net The nitrogen atoms of the purine ring and the exocyclic amino group are expected to be key sites for interactions. Computational studies on the benzylation of adenine have shown that the N9 and N3 positions are preferred sites for alkylation, with the solvent playing a crucial role in directing the regioselectivity. up.ac.za The hydrogenation of the C7-N8 bond would influence the planarity and accessibility of different regions of the molecule.

Acidity/Basicity: The protonation and deprotonation energies, which determine the pKa values, can be accurately calculated using DFT in conjunction with solvent models. The N1, N3, and N7 atoms of the purine ring, as well as the exocyclic amino group, are potential sites of protonation. Computational studies on related purines help in assigning the most likely protonation sites, which is vital for understanding its behavior in biological systems. acs.org

| Parameter | Predicted Significance/Value Range | Computational Method | Reference Insight |

|---|---|---|---|

| HOMO Energy | Relatively high, indicating electron-donating character | DFT (e.g., B3LYP/6-311++G(d,p)) | researchgate.net |

| LUMO Energy | Determines electron-accepting ability | DFT (e.g., B3LYP/6-311++G(d,p)) | researchgate.net |

| HOMO-LUMO Gap | Moderate, suggesting potential for reactivity | DFT, HF | researchgate.net |

| Dipole Moment | Significant, due to electronegative nitrogen and oxygen atoms | DFT | researchgate.net |

| Electrostatic Potential | Negative potential around N1, N3, and exocyclic amino N | DFT | researchgate.net |

| Proton Affinity | Highest at N1 or N7, depending on tautomeric form | DFT with solvent models | acs.org |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Biomolecule Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic nature of molecules and their interactions with biological macromolecules over time. springernature.com For a flexible molecule like Adenine, 7,8-dihydro-N-benzyl-, MD simulations are crucial for exploring its conformational landscape and understanding how it binds to a protein target.

Conformational Analysis: The benzyl group attached to the exocyclic nitrogen has rotational freedom, leading to a variety of possible conformations. MD simulations can map the potential energy surface associated with this rotation, identifying low-energy, stable conformations that are likely to be biologically relevant. The puckering of the dihydropyrimidine ring would also be a key dynamic feature to analyze.

Ligand-Biomolecule Interactions: MD simulations are extensively used to study the stability of ligand-protein complexes predicted by molecular docking. mdpi.comnih.gov For instance, MD simulations have been performed on N-benzyladenine derivatives in complex with cytokinin receptors like AHK2 and AHK3 to assess the binding stability and calculate binding free energies. mdpi.com Such studies reveal the key amino acid residues involved in the interaction and the role of water molecules in mediating the binding. biorxiv.org The dynamic behavior of the ligand in the binding pocket, including conformational changes upon binding, can be monitored to understand the molecular basis of its activity.

| Simulation Aspect | Key Insights Obtainable | Typical Simulation Time | Reference Insight |

|---|---|---|---|

| Conformational Sampling | Identification of low-energy conformers, rotational barriers of the benzyl group. | 10-100 ns | springernature.com |

| Ligand-Receptor Stability | RMSD of ligand and protein, hydrogen bond occupancy, binding free energy (MM/PBSA, MM/GBSA). | 50-200 ns | mdpi.com |

| Solvation Effects | Role of water molecules in the binding site, desolvation penalties. | Integrated in simulation | biorxiv.org |

| Allosteric Effects | Conformational changes in the protein distant from the binding site. | >100 ns | springernature.com |

Molecular Docking and Scoring Methodologies for Virtual Screening and Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. innovareacademics.in It is a cornerstone of virtual screening and hit identification in drug discovery.

Virtual Screening: Given the structural similarity of Adenine, 7,8-dihydro-N-benzyl- to cytokinins, a primary application of docking would be to screen it against known cytokinin receptors (e.g., AHK family in plants) or human proteins where adenine derivatives have shown activity. mdpi.combiorxiv.org Docking algorithms would place the molecule in the binding site of a target protein in various poses and use a scoring function to estimate the binding affinity for each pose.

Target Identification: Beyond known targets, docking can be used in a "reverse docking" approach, where the molecule is screened against a large library of protein structures to identify potential new biological targets. Recent studies have used molecular docking to explore the potential of cytokinins against microbial enzymes, such as those in Candida albicans, identifying dihydrofolate reductase and secreted aspartic proteinase as potential targets. nih.govscilit.comresearchgate.net This suggests that Adenine, 7,8-dihydro-N-benzyl- could also be investigated for antimicrobial properties through similar in silico screening campaigns. The docking results, typically a score and a predicted binding pose, provide a hypothesis about the interaction that can be tested experimentally. researchgate.net

| Potential Protein Target Class | Example Targets | Docking Software Example | Key Interaction Types | Reference Insight |

|---|---|---|---|---|

| Plant Cytokinin Receptors | AHK2, AHK3, CRE1/AHK4 | VINA, AutoDock | Hydrogen bonds, hydrophobic interactions | mdpi.combiorxiv.org |

| Human Kinases | Cyclin-dependent kinases (CDKs) | Schrödinger Suite, MOE | Hydrogen bonds to hinge region | N/A |

| Antimicrobial Targets | Dihydrofolate reductase (DHFR), Secreted aspartic proteinase (SAP3) | MolDock | Hydrogen bonds, van der Waals contacts | nih.govscilit.com |

| Adenosine Receptors | A1, A2A, A3 | GOLD, Glide | Stacking with aromatic residues, H-bonds | chalcogen.ro |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

SAR and QSAR studies are essential for optimizing lead compounds into more potent and selective agents. These methods establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

SAR Analysis: A qualitative SAR analysis would involve synthesizing and testing a series of derivatives of Adenine, 7,8-dihydro-N-benzyl- to understand the effect of different substituents. For example, modifying the benzyl ring with various groups (e.g., halogens, methoxy groups) or altering the substitution pattern on the purine core could reveal key structural requirements for activity. Studies on chiral N6-benzyladenine derivatives have shown that stereochemistry can have a profound impact on receptor affinity and downstream activity, with different enantiomers sometimes acting as agonists or antagonists. researchgate.netmdpi.com

QSAR Modeling: QSAR models use statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to correlate physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) with biological activity. chalcogen.roresearchgate.net For N6-substituted adenosine and adenine derivatives, QSAR models have been successfully developed to predict activities such as adenosine receptor antagonism and antiplatelet aggregation. chalcogen.robuct.edu.cn A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Self-Organized Molecular Field Analysis (SOMFA), could be used to create a 3D model that visualizes the regions where steric bulk or electrostatic charge modifications would enhance or diminish activity. buct.edu.cnopenmedicinalchemistryjournal.com

| QSAR Parameter/Descriptor | Type | Relevance to Activity | Reference Insight |

|---|---|---|---|

| logP / ClogP | Lipophilicity | Membrane permeability, hydrophobic interactions | researchgate.net |

| HOMO/LUMO Energy | Electronic | Chemical reactivity, charge transfer interactions | chalcogen.ro |

| Molar Refractivity (MR) | Steric/Topological | Molecular volume, polarizability, dispersion forces | researchgate.net |

| Dipole Moment | Electronic | Polar interactions with the receptor | researchgate.net |

| Topological Indices | Topological | Molecular size, shape, and branching | chalcogen.ro |

In Silico Prediction of Biological Pathways and Mechanistic Insights

Computational systems biology approaches can be used to predict how a compound like Adenine, 7,8-dihydro-N-benzyl- might influence biological pathways.

Pathway Analysis: Based on identified protein targets from docking or experimental assays, pathway analysis tools (e.g., KEGG, Reactome) can be used to map these targets to specific signaling or metabolic pathways. Since N-benzyladenine is a known cytokinin, it is plausible that its dihydrogenated analog could interfere with cytokinin-related pathways. In plants, these pathways regulate cell division, growth, and stress responses. mdpi.commdpi.com In silico studies in rice have used gene co-expression network analysis to identify hub genes and modules in the cytokinin signaling pathway, providing a deeper understanding of its regulatory network. frontiersin.org

Mechanistic Insights: Computational methods can help formulate hypotheses about the mechanism of action. For example, if docking studies suggest binding to a particular enzyme, this implies a potential role as an enzyme inhibitor. If the compound is predicted to bind to a nuclear receptor, it might function by modulating gene expression. In silico analysis has been used to predict that pathogens may counter cytokinin-induced immunity in plants by upregulating the expression of cytokinin-O-glucosyltransferases (CGTs), which inactivate cytokinins. mdpi.comresearchgate.net This highlights the complex interplay between small molecules and biological networks that can be explored computationally.

Future Prospects and Emerging Research Avenues for Adenine, 7,8-dihydro-n-benzyl- Research

Development of Next-Generation Adenine, 7,8-dihydro-N-benzyl- Analogues with Enhanced Specificity

The development of novel analogues of Adenine, 7,8-dihydro-N-benzyl- with improved specificity for particular cytokinin receptors is a significant area of future research. In plants like Arabidopsis thaliana, the cytokinin signal is perceived by multiple receptor isoforms, such as AHK2, AHK3, and CRE1/AHK4. nih.govbiorxiv.org These receptors, while structurally similar, exhibit differences in ligand-binding properties and play distinct roles in various physiological processes. biorxiv.org

By strategically modifying the structure of Adenine, 7,8-dihydro-N-benzyl-, researchers aim to create next-generation analogues that can selectively target these individual receptors. For instance, substitutions at the C2, C8, or N9 positions of the purine ring, or modifications to the N6-benzyl group, can significantly influence receptor-binding affinity and biological activity. biorxiv.orgmdpi.com The synthesis of chiral N6-benzyladenine derivatives, for example, has led to the discovery of receptor-specific S-enantiomers with either cytokinin or anticytokinin activities. researchgate.net This targeted approach will enable a more precise understanding of the specific functions of each receptor isoform and could lead to the development of more effective plant growth regulators with fewer off-target effects. biorxiv.orgresearchgate.net

Exploration of Novel Biological Targets and Uncharted Biological Pathways

While the primary targets of cytokinins are the histidine kinase receptors involved in plant growth, emerging research suggests that Adenine, 7,8-dihydro-N-benzyl- and its analogues may have other biological targets and participate in previously unknown pathways. biorxiv.orggoogle.com For example, some N6-benzyladenine derivatives have shown anticancer and anticytokinin activities, indicating interactions with molecular targets beyond the canonical plant cytokinin receptors. biorxiv.org

Future research will likely focus on identifying these novel targets in various organisms, including humans. researchgate.net Techniques such as affinity chromatography and proteomics can be employed to isolate and identify proteins that bind to Adenine, 7,8-dihydro-N-benzyl- analogues. nih.gov Uncovering these uncharted biological pathways could reveal new therapeutic applications for these compounds in areas such as cancer treatment or immunology. biorxiv.orggoogle.com

Integration of Advanced Omics Technologies for Comprehensive Understanding

To gain a holistic view of the effects of Adenine, 7,8-dihydro-N-benzyl-, the integration of advanced "omics" technologies is crucial. frontiersin.orgresearchgate.netf1000research.com Genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive picture of the molecular changes induced by these compounds. frontiersin.orgjabonline.in

| Omics Technology | Application in Adenine, 7,8-dihydro-N-benzyl- Research |

| Genomics | Identifying genes involved in the response to the compound. frontiersin.org |

| Transcriptomics | Analyzing changes in gene expression patterns. jabonline.in |

| Proteomics | Identifying protein targets and downstream signaling components. nih.gov |

| Metabolomics | Profiling changes in the cellular metabolic landscape. mdpi.com |

By combining these omics approaches, researchers can construct detailed models of the signaling networks and metabolic pathways modulated by Adenine, 7,8-dihydro-N-benzyl-. frontiersin.orgf1000research.com This integrated approach will be instrumental in understanding the compound's multifaceted effects and in identifying key molecular players for further investigation. researchgate.netjabonline.in

Application as Research Probes and Chemical Tools